molecular formula C17H14N2O2 B12892383 5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- CAS No. 57784-74-4

5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-

Cat. No.: B12892383
CAS No.: 57784-74-4
M. Wt: 278.30 g/mol
InChI Key: NSSRDMPOTKKYOY-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
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Biological Activity

5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of 5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- is C17H14N2O2C_{17}H_{14}N_{2}O_{2} with a molecular weight of 282.30 g/mol. The compound features an oxazolone ring structure, which is known for its reactivity and ability to form various derivatives that exhibit biological activity.

Biological Activity Overview

Research has indicated that oxazolones possess a wide range of biological activities, including:

  • Antioxidant Activity : Oxazolones have been shown to inhibit lipid peroxidation, a process linked to cellular damage. In studies, certain oxazolone derivatives demonstrated up to 86.5% inhibition of lipid peroxidation, suggesting strong antioxidant properties .
  • Anti-inflammatory Effects : Compounds derived from oxazolones have exhibited significant anti-inflammatory activities. For instance, in vivo studies indicated that specific derivatives could reduce carrageenan-induced paw edema, highlighting their potential as anti-inflammatory agents .
  • Enzyme Inhibition : The inhibition of lipoxygenase (LOX) has been a focal point in evaluating the therapeutic potential of oxazolone derivatives. Some derivatives showed IC50 values indicating effective inhibition of LOX activity, which is relevant for conditions like asthma and arthritis .

Antioxidant Activity

A study focusing on various oxazolone derivatives found that compounds such as 2a and 2c exhibited strong antioxidant effects. The average inhibition across multiple compounds was reported at 86.5%, demonstrating that structural modifications can enhance antioxidant capabilities .

Anti-inflammatory Studies

In a specific study involving the evaluation of anti-inflammatory properties, compounds derived from 5(4H)-Oxazolone were tested for their ability to inhibit nociception and edema formation. The results indicated that certain derivatives had a notable effect on reducing inflammation and pain response in animal models .

Enzyme Inhibition

The enzyme inhibition properties were assessed through various assays:

CompoundIC50 (μM)Activity Type
4c41Lipoxygenase Inhibition
4a28Lipoxygenase Inhibition
4b35Lipoxygenase Inhibition
Salicylic Acid100Reference Compound

These findings suggest that while some derivatives are potent inhibitors of LOX, they are less effective than standard reference compounds like kojic acid for tyrosinase inhibition .

Case Studies

  • Case Study on Lipid Peroxidation Inhibition : A series of experiments conducted on various oxazolone derivatives revealed that structural modifications significantly influenced their antioxidant capacity. Compounds with bulky substituents showed enhanced protective effects against oxidative stress markers in vitro.
  • Case Study on Anti-inflammatory Mechanisms : In vivo assessments using carrageenan-induced paw edema models demonstrated that specific oxazolone derivatives not only reduced swelling but also modulated inflammatory cytokine levels, indicating a dual mechanism involving both direct anti-inflammatory action and modulation of immune responses.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₁N₁O₂
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 17606-70-1

The structure of this oxazolone derivative features a five-membered heterocyclic ring with a phenyl group and an amino-methylene substituent, which contributes to its reactivity and biological activity.

Biological Activities

5(4H)-Oxazolone derivatives have been reported to exhibit a broad spectrum of biological activities:

Anti-inflammatory Activity

Research indicates that certain derivatives possess significant anti-inflammatory properties. For instance, compounds derived from oxazolones have shown promising results in reducing carrageenan-induced paw edema, demonstrating their potential as anti-inflammatory agents .

Analgesic Activity

Studies have demonstrated that specific oxazolone derivatives exhibit analgesic effects comparable to standard analgesics like pentazocine. The analgesic activity was assessed using pharmacological tests such as the writhing test and hot plate test, with some compounds showing superior efficacy .

Antioxidant Properties

5(4H)-Oxazolones have been evaluated for their ability to inhibit lipid peroxidation, with some compounds achieving up to 86.5% inhibition. This suggests their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Enzyme Inhibition

The inhibition of lipoxygenase and proteolytic enzymes has been observed with certain oxazolone derivatives, making them candidates for further development in treating diseases associated with inflammation and pain .

Case Studies

Several case studies illustrate the potential applications of 5(4H)-Oxazolone in drug development:

  • Synthesis of Benzamide Derivatives :
    A study synthesized various benzamide derivatives from oxazolones, which exhibited antibacterial and antiproteolytic activities. The structure-activity relationship (SAR) analysis guided the design of these compounds, leading to enhanced biological profiles[
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict binding affinities of oxazolone derivatives against targets involved in pain and inflammation. These studies help elucidate the mechanisms by which these compounds exert their biological effects[
  • Toxicological Assessments :
    Acute toxicity studies on synthesized oxazolones revealed low toxicity levels, indicating their safety profile for further pharmacological exploration. Histopathological assessments confirmed that these compounds did not induce significant adverse effects in animal models[

Properties

CAS No.

57784-74-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(benzyliminomethyl)-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14N2O2/c20-17-15(12-18-11-13-7-3-1-4-8-13)19-16(21-17)14-9-5-2-6-10-14/h1-10,12,20H,11H2

InChI Key

NSSRDMPOTKKYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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